

Technical Guide: Solubility Profile of 2,4,6-Trimethoxyaniline Hydrochloride

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Compound of Interest

Compound Name: 2,4,6-trimethoxyaniline
Hydrochloride

Cat. No.: B012728

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Introduction

2,4,6-Trimethoxyaniline hydrochloride is a salt of the organic compound 2,4,6-trimethoxyaniline. As with many amine hydrochlorides, it is anticipated to have greater aqueous solubility than its free base form, a crucial characteristic for many pharmaceutical and research applications.^[1] The conversion of a free amine to its hydrochloride salt is a common strategy to improve physicochemical properties such as solubility and crystallinity.^[1] This guide provides a framework for determining and presenting the solubility data for **2,4,6-trimethoxyaniline hydrochloride**, addressing the current lack of specific quantitative data in publicly available literature.

While specific solubility values for **2,4,6-trimethoxyaniline hydrochloride** are not readily available, this document outlines the standardized methodologies required to generate this critical data. The protocols described herein are based on established principles for determining the solubility of amine salts.

Physicochemical Properties of 2,4,6-Trimethoxyaniline

Understanding the properties of the parent compound is essential for developing appropriate analytical and formulation strategies.

Property	Value	Source
Molecular Formula	C9H13NO3	PubChem
Molecular Weight	183.2 g/mol	ChemicalBook
Physical Form	Solid or liquid	Sigma-Aldrich[2]
Storage	Keep in a dark place, under an inert atmosphere, at room temperature.	Sigma-Aldrich[2]

Solubility Data Presentation

For consistent and comparable results, it is recommended to present experimentally determined solubility data in a structured format. The following tables can be used as a template for recording the solubility of **2,4,6-trimethoxyaniline hydrochloride** in various solvents and at different temperatures.

Table 1: Solubility in Aqueous Media at Various pH Values

pH	Temperature (°C)	Solubility (mg/mL)	Molar Solubility (mol/L)	Observations
2.0	25			
4.5	25			
7.4	25			
2.0	37			
4.5	37			
7.4	37			

Table 2: Solubility in Common Organic Solvents

Solvent	Temperature (°C)	Solubility (mg/mL)	Molar Solubility (mol/L)	Observations
Ethanol	25			
Methanol	25			
Dimethyl Sulfoxide (DMSO)	25			
Dichloromethane (DCM)	25			
Acetone	25			

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the solubility of **2,4,6-trimethoxyaniline hydrochloride**.

Equilibrium Solubility Determination in Aqueous Media (Shake-Flask Method)

This method is considered the gold standard for determining thermodynamic equilibrium solubility.^[3]

Materials:

- **2,4,6-trimethoxyaniline hydrochloride**
- Purified water (e.g., Milli-Q or equivalent)
- pH buffers (for pH 2.0, 4.5, and 7.4)
- Vials with screw caps

- Orbital shaker or rotator with temperature control
- Analytical balance
- pH meter
- Centrifuge
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector, or a UV-Vis spectrophotometer.

Procedure:

- Add an excess amount of **2,4,6-trimethoxyaniline hydrochloride** to a vial containing a known volume of the desired aqueous buffer. The presence of undissolved solid is necessary to ensure saturation.
- Securely cap the vials and place them in an orbital shaker set to the desired temperature (e.g., 25°C or 37°C).
- Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary experiment can be conducted to determine the time to reach equilibrium by taking measurements at various time points.
- After equilibration, allow the samples to stand to let the excess solid settle.
- Carefully withdraw a sample of the supernatant. It is crucial to avoid aspirating any solid particles.
- Clarify the sample by centrifugation or filtration through a syringe filter (e.g., 0.22 µm).
- Accurately dilute the clarified supernatant with the mobile phase (for HPLC) or the corresponding buffer (for UV-Vis).
- Quantify the concentration of the dissolved compound using a pre-validated HPLC or UV-Vis method against a standard curve.
- Measure the pH of the saturated solution to confirm it has not significantly changed.

Solubility Determination in Organic Solvents

A similar approach to the shake-flask method can be used for organic solvents.

Materials:

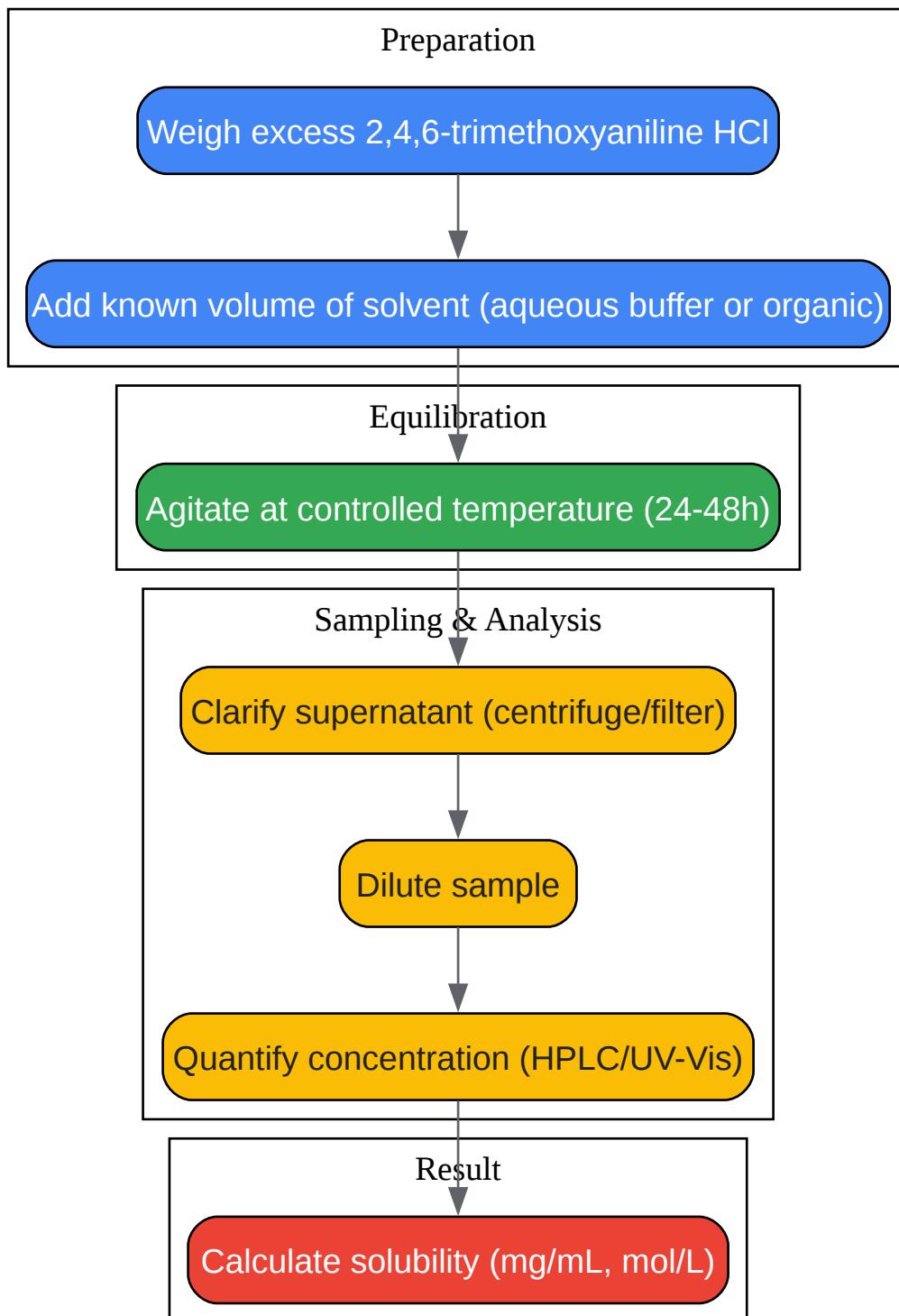
- **2,4,6-trimethoxyaniline hydrochloride**
- Selected organic solvents (e.g., ethanol, methanol, DMSO)
- Vials with solvent-resistant caps
- Vortex mixer and/or sonicator
- Orbital shaker with temperature control
- Analytical balance
- Centrifuge or filtration apparatus
- HPLC or UV-Vis spectrophotometer

Procedure:

- Add an excess amount of **2,4,6-trimethoxyaniline hydrochloride** to a vial containing a known volume of the organic solvent.
- Cap the vial and initially agitate using a vortex mixer and/or sonicator to aid in the dispersion of the solid.^[4]
- Place the vial in an orbital shaker at a controlled temperature.
- Equilibrate for 24-48 hours.
- After equilibration, clarify the sample by centrifugation or filtration.
- Dilute the supernatant appropriately.
- Quantify the concentration using a suitable analytical method.

Logical Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound like **2,4,6-trimethoxyaniline hydrochloride**.



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